Methyl 4-(benzo[d]thiazol-2-yl(furan-2-ylmethyl)carbamoyl)benzoate
Description
Methyl 4-(benzo[d]thiazol-2-yl(furan-2-ylmethyl)carbamoyl)benzoate is a heterocyclic compound featuring a benzothiazole core linked to a furan-2-ylmethyl carbamoyl group and a methyl benzoate moiety. Its structure combines aromatic and heterocyclic elements, making it a candidate for pharmacological applications, particularly in targeting protein interactions (e.g., Hsp90 inhibition) . The compound’s CAS number (2182-77-6) and synonyms, such as methyl 4-(1,3-benzothiazol-2-yl)benzoate, confirm its identity .
Properties
IUPAC Name |
methyl 4-[1,3-benzothiazol-2-yl(furan-2-ylmethyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-26-20(25)15-10-8-14(9-11-15)19(24)23(13-16-5-4-12-27-16)21-22-17-6-2-3-7-18(17)28-21/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQKPCMJDCMDBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various biological targets to induce their effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom, which could be key to its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.
Comparison with Similar Compounds
Structural Analogs in Benzothiazole-Based Hsp90 Inhibitors ()
Compounds 9c–9g from are benzothiazole derivatives with variations in amine substituents (e.g., pyrrolidine, piperidine). Key comparisons:
| Compound | Substituent | Yield (%) | Rf Value | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Furan-2-ylmethyl carbamoyl, methyl benzoate | N/A | N/A | Benzothiazole, carbamoyl, ester |
| 9c | 4-Chlorophenyl carbamoyl, pyrrolidine | 80 | 0.03 | Benzothiazole, carbamoyl, amine |
| 9d | 4-Chlorophenyl carbamoyl, pyrrolidine (R) | 75 | 0 | Benzothiazole, carbamoyl, amine |
| 9e | 4-Chlorophenyl carbamoyl, piperidinyl | 94 | 0 | Benzothiazole, carbamoyl, amine |
- Key Differences: The target compound’s furan-2-ylmethyl carbamoyl group introduces distinct electronic and steric effects compared to the 4-chlorophenyl carbamoyl in 9c–9g.
Benzimidazole and Thiazolidinone Analogs ()
- Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate (): Replaces benzothiazole with benzimidazole, a nitrogen-rich heterocycle. Synthesized via Na₂S₂O₅-mediated condensation, contrasting with thiourea-based routes for benzothiazoles .
- Ethyl 4-[2-benzamido-4-oxothiazolidin-3-yl]benzoates (): Features a thiazolidinone core with a benzamido group. The oxo and carbamate groups increase polarity, likely reducing blood-brain barrier penetration compared to the target compound’s ester and furan groups .
Chromene and Thiazole Derivatives ()
- Ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate (): Shares the furan-2-ylmethyl carbamoyl group but incorporates a chromene ring. The extended π-system in chromene may enhance UV absorption and photostability, whereas the target compound’s benzothiazole offers better thermal stability . Molecular weight: 416.4 g/mol vs. the target compound’s ~350–370 g/mol (estimated), suggesting differences in pharmacokinetics .
Methyl (E)-4-((1-ethoxy-1-oxo-4-phenylbut-3-en-2-yl)carbamoyl)benzoate () :
- Contains a vinylbenzene group, introducing conformational rigidity. The 75% synthesis yield and NMR data (δ 8.13 ppm for aromatic protons) indicate similar purity to benzothiazole derivatives but distinct electronic environments due to the alkene .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
